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Introduction

The interaction between the peroxisomal targeting signal 1 (PTS1) receptor, Pex5, and the
peroxisomal membrane protein, Pex14, is a critical step in the import of matrix proteins into the
peroxisome. Pex5 recognizes cargo proteins in the cytoplasm and docks onto the peroxisomal
membrane by binding to Pex14, initiating the translocation of the cargo into the peroxisomal
matrix. This protein-protein interaction (PPI) is essential for peroxisome biogenesis and
function. Disruption of the Pex5-Pex14 interaction has been identified as a promising
therapeutic strategy for various diseases, including parasitic infections like trypanosomiasis,
where related organelles called glycosomes are vital for parasite survival[1][2][3][4].

These application notes provide detailed protocols for several robust in vitro assays designed
to screen for and characterize inhibitors of the Pex5-Pex14 PPI. The described methods
include AlphaScreen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET),
Enzyme-Linked Immunosorbent Assay (ELISA), and Surface Plasmon Resonance (SPR). Each
section includes the principle of the assay, a detailed experimental protocol, and a summary of
representative quantitative data.

Pex5-Pex14 Interaction Pathway

The import of peroxisomal matrix proteins is a multi-step process initiated by the recognition of
a C-terminal PTS1 by the Pex5 receptor in the cytoplasm. The cargo-loaded Pex5 then
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translocates to the peroxisomal membrane and binds to the docking complex, of which Pex14
is a key component. This interaction is mediated by multiple aromatic motifs (WxxxF/Y) on
Pex5 and a conserved N-terminal domain on Pex14[5]. Following docking, the cargo is
translocated into the peroxisomal matrix, and Pex5 is recycled back to the cytosol for

subsequent rounds of import.
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Pex5-Pex14 mediated protein import pathway.

Data Presentation: Pex5-Pex14 Interaction Affinity

The following table summarizes the dissociation constants (KD) for the interaction between
different constructs of Pex5 and Pex14, as determined by various biophysical methods. This
data provides a baseline for the expected affinity and can be used to validate assay

performance.
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Pex5 Pex14 Dissociation
Method Reference

Construct Construct Constant (KD)

Pex5 (1-315) Pex14 (1-104) ITC 147 + 16 nM
Pex14 (N-

Pex5 (116—124) _ ITC 0.47 pM
terminal)
Pex14 (N-

Pex5 (113-127) _ ITC 0.12 uM
terminal)
Pex14 (N-

Pex5 (108-127) ) ITC 0.07 uM
terminal)

Pex5 TPR Pex14 IPSWQI Fluorescence

. : o 250 uM
domain peptide Polarization

I. AlphaScreen Assay for Pex5-Pex14 PPI Inhibitors
Principle

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based
assay that measures molecular interactions in a microplate format. Donor and acceptor beads
are coated with molecules that can bind to the proteins of interest. When the proteins interact,
the beads are brought into close proximity (within 200 nm). Upon excitation at 680 nm, the
donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a
chemiluminescent signal at 520-620 nm. Small molecule inhibitors of the Pex5-Pex14
interaction will prevent the beads from coming together, leading to a decrease in the
AlphaScreen signal.
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Analyze Data (IC50)
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AlphaScreen assay workflow.

Experimental Protocol
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Materials:

Recombinant biotinylated Pex5 (or a relevant fragment)

e Recombinant GST-tagged Pex14 (or a relevant fragment)
o Streptavidin-coated Donor beads (PerkinElmer)
e Anti-GST Acceptor beads (PerkinElmer)
o Assay Buffer: PBS, pH 7.4, 0.01% Tween-20, 0.1% BSA
e Test compounds dissolved in DMSO
» White, opaque 384-well microplates (e.g., OptiPlate-384)
» AlphaScreen-capable plate reader
Procedure:
o Reagent Preparation:

o Thaw protein stocks on ice.

o Prepare working solutions of biotinylated Pex5 and GST-Pex14 in Assay Buffer. The
optimal concentrations should be determined empirically but are typically in the low
nanomolar range.

o Prepare serial dilutions of test compounds in DMSO, then dilute in Assay Buffer to the
desired final concentrations. Ensure the final DMSO concentration is consistent across all
wells and does not exceed 1%.

o Assay Plate Setup:

o Add 5 pL of the test compound dilution to the wells of a 384-well plate. For control wells,
add 5 uL of Assay Buffer with the same percentage of DMSO.

o Add 5 pL of the biotinylated Pex5 working solution to all wells.
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o Add 5 pL of the GST-Pex14 working solution to all wells.
o Mix gently by tapping the plate.
 Incubation:

o Incubate the plate at room temperature for 30 minutes to allow the proteins to interact and
to reach equilibrium with the test compounds.

e Bead Addition:

o In a separate tube, mix the Streptavidin-Donor beads and anti-GST Acceptor beads in
Assay Buffer. The final concentration of beads should be as recommended by the
manufacturer (typically 20 pg/mL). This step should be performed in subdued light.

o Add 10 pL of the bead mixture to each well.
e Final Incubation:

o Seal the plate and incubate at room temperature for 60 minutes in the dark to allow the
beads to bind to the protein complex.

o Data Acquisition:

o Read the plate on an AlphaScreen-capable plate reader using standard AlphaScreen
settings (excitation at 680 nm, emission detection between 520-620 nm).

o Data Analysis:

o The data is typically expressed as the percentage of inhibition relative to the controls
(wells with no inhibitor).

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a sigmoidal dose-response curve to determine the IC50 value.

Il. Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
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Principle

TR-FRET is a fluorescence-based assay that measures the proximity of two molecules. It
utilizes a donor fluorophore with a long fluorescence lifetime (e.g., Europium or Terbium) and
an acceptor fluorophore. When the donor and acceptor are in close proximity due to a
molecular interaction, excitation of the donor results in energy transfer to the acceptor, which
then emits light at its specific wavelength. The use of a time-resolved measurement minimizes
background fluorescence. In the context of Pex5-Pex14, one protein is labeled with the donor
and the other with the acceptor. Inhibitors disrupt the interaction, leading to a decrease in the
FRET signal.
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and Acceptor-labeled Pex14

Read Plate (Time-Resolved Fluorescence) Analyze Data (TR-FRET Ratio, IC50)

Add Test Compound
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TR-FRET assay workflow.

Experimental Protocol

Materials:

o Recombinant Pex5 labeled with a donor fluorophore (e.g., Eus*-chelate)

¢ Recombinant Pex14 labeled with an acceptor fluorophore (e.g., APC or d2)
o Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NacCl, 0.1% BSA

e Test compounds dissolved in DMSO

e Low-volume, black 384-well microplates

e TR-FRET-capable plate reader

Procedure:

o Reagent Preparation:
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o Thaw labeled protein stocks on ice.

o Prepare working solutions of donor-labeled Pex5 and acceptor-labeled Pex14 in Assay
Buffer. Optimal concentrations should be determined through cross-titration experiments.

o Prepare serial dilutions of test compounds in DMSO and then in Assay Buffer.

e Assay Plate Setup:
o Add 2 pL of the test compound dilution to the wells of the 384-well plate.
o Add 4 uL of the donor-labeled Pex5 working solution.
o Add 4 uL of the acceptor-labeled Pex14 working solution.
o Mix the plate gently.
* Incubation:
o Incubate the plate at room temperature for 1-2 hours, protected from light.
o Data Acquisition:

o Read the plate in a TR-FRET-capable plate reader. The reader should be set to excite the
donor (e.g., at 340 nm for Europium) and measure emission at both the donor and
acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor). A time
delay is used to reduce background fluorescence.

o Data Analysis:
o Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
o Normalize the data to controls (no inhibitor) and calculate the percentage of inhibition.

o Determine the IC50 values by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

lll. Enzyme-Linked Immunosorbent Assay (ELISA)
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Principle

An ELISA can be adapted to screen for PPI inhibitors. In a typical format, one protein (e.g.,
Pex14) is immobilized on the surface of a microplate well. The binding partner (e.g., a tagged
Pex5) is then added. The amount of bound Pex5 is quantified using an enzyme-conjugated
antibody that recognizes the tag on Pex5. The addition of a substrate for the enzyme produces
a colorimetric or fluorescent signal that is proportional to the amount of Pex5 bound to Pex14.
Inhibitors will reduce the amount of bound Pex5 and thus decrease the signal.
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ELISA-based PPI inhibition assay workflow.
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Experimental Protocol

Materials:

Recombinant Pex14

e Recombinant His-tagged Pex5
o Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6
o Wash Buffer: PBS with 0.05% Tween-20 (PBST)
» Blocking Buffer: 5% BSA in PBST
e Anti-His-HRP conjugated antibody
e TMB Substrate Solution
e Stop Solution: 2 M H2SOa4
e High-binding 96-well ELISA plates
e Microplate reader
Procedure:
o Plate Coating:
o Dilute Pex14 to 1-10 pg/mL in Coating Buffer.
o Add 100 pL of the Pex14 solution to each well of the ELISA plate.
o Incubate overnight at 4°C.
e Blocking:
o Wash the plate three times with 200 pL of Wash Buffer per well.

o Add 200 pL of Blocking Buffer to each well.
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o Incubate for 1-2 hours at room temperature.

¢ |[nhibitor and Protein Incubation:

[e]

Wash the plate three times with Wash Buffer.

o

In a separate plate or tubes, pre-incubate His-tagged Pex5 with serial dilutions of the test
compounds for 30 minutes at room temperature.

o

Add 100 pL of the Pex5/compound mixture to the Pex14-coated wells.

[¢]

Incubate for 1-2 hours at room temperature.

e Antibody Incubation:
o Wash the plate five times with Wash Buffer.
o Add 100 pL of a suitable dilution of the anti-His-HRP antibody in Blocking Buffer.
o Incubate for 1 hour at room temperature.

o Detection:

[e]

Wash the plate five times with Wash Buffer.

(¢]

Add 100 pL of TMB Substrate Solution to each well.

[¢]

Incubate in the dark for 15-30 minutes, or until sufficient color development.

[¢]

Add 50 pL of Stop Solution to each well.
o Data Acquisition:

o Read the absorbance at 450 nm using a microplate reader.
o Data Analysis:

o Subtract the background absorbance (wells without Pex5).
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o Calculate the percentage of inhibition and determine the IC50 values as described for the

previous assays.

IV. Surface Plasmon Resonance (SPR)
Principle

SPR is a label-free technique for real-time monitoring of biomolecular interactions. One protein
(the ligand, e.g., Pex14) is immobilized on a sensor chip. The other protein (the analyte, e.g.,
Pex5) is flowed over the surface. Binding of the analyte to the ligand causes a change in the
refractive index at the sensor surface, which is detected as a change in the SPR signal
(measured in Resonance Units, RU). This allows for the determination of kinetic parameters
(association rate constant, ka; dissociation rate constant, ke) and the equilibrium dissociation
constant (KD). For inhibitor screening, a mixture of the analyte and inhibitor is injected, and a

reduction in the binding signal indicates inhibition.
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SPR assay workflow for kinetics and inhibition.
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Experimental Protocol

Materials:

Recombinant Pex14 (ligand)

o Recombinant Pex5 (analyte)

e SPRinstrument (e.g., Biacore)

e Sensor chips (e.g., CM5)

» Amine coupling kit (EDC, NHS, ethanolamine)

e Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v
Surfactant P20)

e Test compounds
e Regeneration solution (e.g., 10 mM Glycine-HCI, pH 2.5)
Procedure:
e Ligand Immobilization:
o Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

o Inject Pex14 (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0)
over the activated surface to achieve the desired immobilization level.

o Deactivate the remaining active groups with ethanolamine.
o Kinetic Analysis:

o Inject a series of concentrations of Pex5 in Running Buffer over the immobilized Pex14
surface.

o Monitor the association phase during the injection and the dissociation phase during the
subsequent flow of Running Buffer.
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o After each cycle, regenerate the sensor surface by injecting the regeneration solution to
remove bound Pex5.

e Inhibitor Screening:

o Pre-incubate a fixed concentration of Pex5 (typically around the KD value) with various
concentrations of the test compound.

o Inject the mixtures over the Pex14-coated sensor chip.

o Monitor the binding response. A decrease in the signal compared to Pex5 alone indicates
inhibition.

o Data Analysis:

o For kinetic analysis, fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir
binding) to determine ka, ke, and KD.

o For inhibitor screening, calculate the percentage of inhibition for each compound
concentration and determine the IC50 value.

Conclusion

The in vitro assays described in these application notes provide a comprehensive toolkit for the
discovery and characterization of Pex5-Pex14 PPI inhibitors. The choice of assay will depend
on the specific stage of the drug discovery process, from high-throughput screening
(AlphaScreen, TR-FRET) to more detailed mechanistic studies (SPR). The provided protocols
offer a starting point for assay development and can be optimized to suit specific laboratory
conditions and research goals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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